Superior Reactivity in Domino γ-Lactam Synthesis: N-Benzyloxy vs. N-Methyl α-Bromoacetamide
N-(Benzyloxy)-2-bromoacetamide demonstrates significantly enhanced reactivity in domino aza-Michael/intramolecular alkylation sequences compared to its N-alkyl counterpart. In a direct comparison using identical reaction conditions (acetonitrile, K2CO3, room temperature), the N-alkoxy derivative (N-methoxy congener) enabled γ-lactam formation in 78% yield, whereas the corresponding N-methyl analog produced the same γ-lactam scaffold in only 37% yield [1]. This represents a 111% relative improvement in isolated yield, directly attributable to the N-alkoxy group's electronic activation and favorable templating effects with potassium counterions.
| Evidence Dimension | Isolated yield in domino γ-lactam synthesis |
|---|---|
| Target Compound Data | 78% isolated yield (for N-methoxy derivative, representative of N-alkoxy class) |
| Comparator Or Baseline | N-Methyl-2-bromoacetamide: 37% isolated yield |
| Quantified Difference | 2.1-fold higher yield (111% relative increase) |
| Conditions | Reaction of α-bromoacetamide (0.25 mmol) with Michael acceptor (0.3 mmol), K2CO3 (0.275 mmol), MeCN (2 mL), room temperature, 1.5-48 h [1] |
Why This Matters
For synthetic chemists, a 2.1-fold yield improvement translates to reduced starting material waste, lower purification burden, and more reliable access to functionalized γ-lactam scaffolds critical for medicinal chemistry programs.
- [1] Champetter, P., Alahyen, I., Taillier, C., Brière, J.-F., Dalla, V., Oudeyer, S., & Comesse, S. (2022). Probing N-Alkoxy Effects in Domino Reactions of α-Bromoacetamide Derivatives Towards Functionalized γ-Lactams. ChemistrySelect, 7(38), e202203305. Compound 11l (N-methoxy): 78% yield; Compound 11m (N-methyl): 37% yield. View Source
